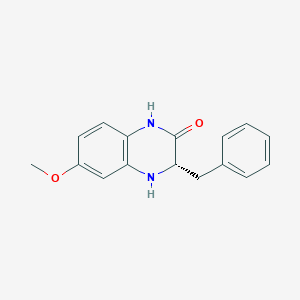
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group at the 3-position and a methoxy group at the 6-position, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an o-phenylenediamine derivative with a benzyl-substituted ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-6-methoxyquinoxaline: Lacks the dihydro structure, leading to different reactivity and biological activity.
3-Benzylquinoxalin-2-one: Similar structure but without the methoxy group, affecting its chemical properties.
6-Methoxy-3,4-dihydroquinoxalin-2-one: Lacks the benzyl group, resulting in different biological interactions.
Uniqueness
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential as a versatile scaffold in medicinal chemistry .
Propiedades
Número CAS |
479677-37-7 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(3S)-3-benzyl-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-7-8-13-14(10-12)17-15(16(19)18-13)9-11-5-3-2-4-6-11/h2-8,10,15,17H,9H2,1H3,(H,18,19)/t15-/m0/s1 |
Clave InChI |
MIUHHPOJOLLAQK-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC(=O)[C@@H](N2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C(N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















